3-Chlorophenylacetic acid

描述

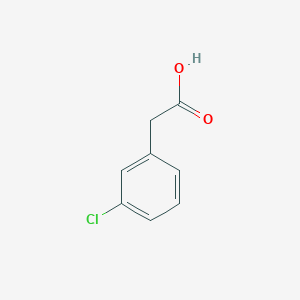

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPMUFXQDKMVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075151 | |

| Record name | 3-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-65-5 | |

| Record name | (3-Chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JK7EW3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Chlorophenylacetic Acid and Its Analogs

Modern Synthetic Pathways for 3-Chlorophenylacetic Acid

The primary industrial routes to this compound involve the manipulation of functional groups on a pre-formed chlorobenzyl skeleton. These methods are favored for their efficiency and use of readily available starting materials.

The hydrolysis of 3-chlorobenzyl cyanide is a robust and widely utilized method for producing this compound. google.com This reaction can be performed under either acidic or basic conditions, with the choice of catalyst influencing reaction time, temperature, and purification requirements. google.com

Acid-catalyzed hydrolysis is commonly performed using strong mineral acids such as sulfuric acid or hydrochloric acid. google.comdss.go.th The process typically involves heating a mixture of the nitrile with an aqueous solution of the acid. For instance, a patented method describes the slow addition of chlorinated benzyl (B1604629) cyanide to a 30–70% sulfuric acid solution at temperatures ranging from 90 to 150°C. google.com The reaction proceeds until the nitrile concentration drops below a specified threshold, after which the product is isolated by cooling, crystallization, and filtration. google.com Another approach utilizes hydrochloric acid, where 3-chlorobenzyl cyanide is heated, and hydrochloric acid is added, followed by a thermal reaction period of 1.5 to 5 hours. google.com

Base-catalyzed hydrolysis offers an alternative route, often forming 3-chlorophenylacetamide as an intermediate, which is then further hydrolyzed to the carboxylic acid.

Table 1: Comparative Data on the Hydrolysis of Chlorobenzyl Cyanides

| Starting Material | Reagents & Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| o-chloro benzyl cyanide | 98% H₂SO₄, H₂O; 90-130°C, then 130-150°C for 3 hrs | o-chlorophenylacetic acid | 95.4% | 99.94% | google.com |

| p-chlorobenzyl cyanide | 98% H₂SO₄, H₂O; 100-110°C | 4-Chlorophenylacetic acid | 95.2% | 99.96% | google.com |

| Chlorinated benzyl cyanide | HCl (15-37%); 50-120°C; 1.5-5 hrs | Chlorinated phenylacetic acid | N/A | N/A | google.com |

| p-chlorophenylacetonitrile | Concentrated H₂SO₄, H₂O; reflux for 3 hrs | p-Chlorophenylacetic acid | N/A | N/A | dss.go.th |

A direct, single-step synthesis of this compound from 3-chlorobenzaldehyde (B42229) and cyanide ions is not a standard or commonly reported modern synthetic pathway. The reaction of an aldehyde with a cyanide source, typically in the presence of ammonia (B1221849), is known as the Strecker synthesis, which yields an α-aminonitrile that hydrolyzes to an α-amino acid. wikipedia.orgmasterorganicchemistry.com

However, multi-step synthetic routes commencing with 3-chlorobenzaldehyde can be devised to yield the target acid. One such conceptual pathway involves the reaction of 3-chlorobenzaldehyde with a trihalomethane, like chloroform (B151607), under basic conditions. This can form an aryl(trichloromethyl)carbinol intermediate. researchgate.net Subsequent reaction of this intermediate, for example with an alkanethiol in the presence of a base, can lead to the formation of the corresponding phenylacetic acid. google.com This multi-step process, while feasible, is more complex than the direct hydrolysis of the corresponding benzyl cyanide.

The introduction of a chlorine atom onto a phenylacetic acid scaffold can occur at either the aromatic ring or the α-carbon (the carbon adjacent to the carboxyl group). While ring chlorination is a standard electrophilic aromatic substitution, modern methodologies have focused intensely on achieving high selectivity at the α-position, as α-chlorophenylacetic acids are valuable synthetic building blocks. rsc.orgrsc.org

A highly effective method for the α-selective chlorination of phenylacetic acid and its analogs is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. rsc.org This technique avoids the use of molecular halogens and instead employs a combination of a chlorinating agent, such as Trichloroisocyanuric acid (TCCA), and a catalyst, typically phosphorus trichloride (B1173362) (PCl₃). rsc.orgrsc.org The reaction proceeds efficiently under solvent-free conditions. rsc.orgrsc.org The proposed mechanism involves the initial formation of an acyl halide, which then enolizes. This enol form is subsequently halogenated at the α-carbon by the electrophilic chlorine from TCCA. rsc.org

Another advanced method involves the electrochemical carboxylation of α,α-dichloroarylmethane derivatives. This process selectively reduces one of the two geminal chlorine atoms and introduces a carboxyl group, providing α-chloroarylacetic acids with high selectivity. mdpi.com

The selectivity and yield of α-chlorination are highly dependent on the chosen reagents and the electronic nature of the substituents on the phenylacetic acid.

In the TCCA/PCl₃ system, the reaction is rapid and high-yielding for phenylacetic acid and its derivatives that have electron-withdrawing or weakly electron-donating groups at the para-position. rsc.orgrsc.org However, substrates with strongly activating para-substituents (e.g., hydroxyl or methoxy (B1213986) groups) are not suitable for this method, as they lead to vigorous side reactions and complex product mixtures due to competing electrophilic aromatic substitution. rsc.org The use of solvent-free conditions is a key feature of this modern approach, simplifying the procedure and work-up. rsc.orgrsc.org

Table 2: Alpha-Chlorination of para-Substituted Phenylacetic Acids with TCCA/PCl₃

| Substrate (para-substituent) | Reaction Time (min) | Yield (%) | Source |

|---|---|---|---|

| H | 15 | 96 | rsc.org |

| F | 15 | 95 | rsc.org |

| Cl | 15 | 98 | rsc.org |

| Br | 15 | 97 | rsc.org |

| I | 20 | 98 | rsc.org |

| CH₃ | 60 | 94 | rsc.org |

| CF₃ | 15 | 98 | rsc.org |

| CN | 15 | 98 | rsc.org |

| NO₂ | 15 | 97 | rsc.org |

Conditions: Solvent-free, catalytic PCl₃, slight excess of TCCA.

Chlorination of Phenylacetic Acid Derivatives

Alpha-Selective Chlorination Techniques

Synthesis of Substituted this compound Derivatives

This compound serves as a scaffold for the synthesis of more complex molecules with specific biological or material properties. A notable example is Alclofenac (B1666827), or (4-allyloxy-3-chlorophenyl)acetic acid, a non-steroidal anti-inflammatory agent. google.comnih.gov Its synthesis involves a multi-step process starting from o-chlorophenol, which is converted to o-chlorophenyl allyl ether. This ether then undergoes reaction with diethyl oxalate, followed by further transformations and finally hydrolysis to yield the target Alclofenac. google.com

Other derivatives are synthesized for various research applications. For instance, this compound can be used as a starting material to create novel piperazinone derivatives. nih.gov In one such synthesis, the acid is first converted to an intermediate which is then reacted with a piperazine-containing compound. netascientific.com These reactions highlight the utility of the this compound core in building diverse molecular architectures for pharmaceutical research. nih.govresearchgate.net

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters and amides through well-established and novel synthetic routes.

Esterification is a fundamental transformation of this compound. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. For instance, the reaction of this compound with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions, yields Ethyl 2-(3-chlorophenyl)acetate. The mechanism involves protonation of the carboxyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol and subsequent dehydration to form the ester.

More advanced methods utilize different catalytic systems to improve efficiency and substrate scope. One such method is the use of titanium tetrachloride (TiCl₄) as a catalyst for the direct esterification of phenylacetic acid analogs with various alcohols. mdpi.com This procedure has demonstrated high efficiency for a range of substituted phenylacetic acids, including those with chloro-substituents, and is applicable to primary, secondary, and even protected amino acid substrates. mdpi.com

| Ester Product | Alcohol | Catalyst/Conditions | Yield | Reference |

| Ethyl 2-(3-chlorophenyl)acetate | Ethanol | H₂SO₄, Reflux | Not specified | |

| Propyl 4-chlorophenylacetate | 1-Propanol | TiCl₄, rt | 80% | mdpi.com |

| 3-Phenylpropyl α-naphthylacetate | 3-Phenyl-1-propanol | TiCl₄, rt | 50% | mdpi.com |

Note: Data for structurally related analogs are included to demonstrate the versatility of the synthetic methods.

The synthesis of amides from this compound is crucial for creating compounds with potential biological activity, including peptide-like structures. Standard amidation can be achieved, but for more sensitive or complex substrates, peptide coupling agents are employed to facilitate the reaction under mild conditions, minimizing side reactions and preserving stereochemistry where applicable.

These coupling strategies involve the use of reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBT) to suppress racemization and improve yields. nih.gov For example, this compound can be coupled with amino acid esters using these conventional coupling conditions to form dipeptide analogs. google.com This approach is a cornerstone of medicinal chemistry for building libraries of amide derivatives. nih.gov

| Amine/Amino Acid Ester | Coupling Reagent(s) | Product Type | Reference |

| Iso-butyl 2-aminobutyrate | Not specified (Conventional) | Dipeptide Analog | google.com |

| Various Amines | EDCI, HOBT, DMAP | N-substituted amides | nih.gov |

| Hydrazine monohydrate | Carbonyldiimidazole (CDI) | Acetohydrazide | growingscience.com |

Esterification Reactions

Derivatization on the Phenyl Ring

Modifying the aromatic ring of this compound allows for the fine-tuning of the molecule's steric and electronic properties. This is typically achieved through electrophilic aromatic substitution or cross-coupling reactions.

Introducing additional halogen atoms or other functional groups onto the phenyl ring of this compound can significantly alter its properties. While direct electrophilic aromatic substitution on the this compound ring must overcome the deactivating effect of the existing chloro- and acetyl groups, specific analogs can be synthesized through various routes. For example, the synthesis of 2-Bromo-3-chlorophenylacetic acid demonstrates the introduction of a second, different halogen atom to the ring. cymitquimica.com

Furthermore, analogs with other substituents, such as a hydroxyl group, are also of interest. 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), a fungal metabolite, is a key example. Its synthesis can involve the formation of a methyl ester, which serves as a scaffold for further derivatization. Structure-activity relationship (SAR) studies often involve synthesizing a series of analogs with halogens at different positions to probe their effects. nih.gov

| Compound | Key Modification | Synthetic Approach | Reference |

| 2-Bromo-3-chlorophenylacetic acid | Bromination | Not specified | cymitquimica.com |

| 3-Chloro-4-hydroxyphenylacetic acid | Hydroxylation | Fungal metabolite or multi-step synthesis | |

| 3,5-Dichlorophenylacetic acid analog | Dichlorination | Amide coupling from 3,5-dichlorophenylacetic acid | nih.gov |

| 4-Fluoro-3-chlorophenylacetic acid analog | Fluorination | Amide coupling from corresponding acid | nih.gov |

The introduction of alkyl or aryl groups onto the phenyl ring has traditionally been accomplished via Friedel-Crafts reactions, which involve carbocationic intermediates. acs.org However, modern synthetic chemistry increasingly relies on transition-metal-catalyzed cross-coupling reactions for greater control and functional group tolerance. acs.org

These advanced methods often involve the activation of C–H bonds or the use of pre-functionalized starting materials. For instance, palladium-catalyzed coupling reactions can be used to introduce alkyl groups. An example of this strategy involves the replacement of a chlorine atom on a chlorophenyl-containing precursor with a propyl group, demonstrating a powerful method for C-C bond formation on the aromatic ring. beilstein-journals.org

Halogenation at Different Positions (e.g., 3-chloro-4-hydroxyphenylacetic acid)

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. aablocks.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

Arylacetic acids, including analogs of this compound, have been successfully employed in novel MCRs. One such example is a reaction between an arylacetic acid, an isocyanide, and an aldehyde or ketone, which proceeds through an unusual mechanism to afford α-acyloxyacrylamides. researchgate.net In a study using 4-chlorophenylacetic acid (a close analog), these MCR products were shown to rearrange into complex five-membered heterocyclic compounds upon treatment with a base. researchgate.net The ability to incorporate the this compound scaffold into such reactions provides a powerful tool for the rapid assembly of complex molecular architectures. aablocks.comresearchgate.net

| MCR Type | Reactants Including Arylacetic Acid | Key Product Class | Reference |

| Passerini-like | Arylacetic acid, Isocyanide | α-Acyloxyacrylamides | researchgate.net |

| Four-component | Ethyl acetoacetate, Hydrazine, Methyl phenylglyoxylate, Malononitrile | Pyrano[2,3-c]pyrazole-4-carboxylic acid esters | aablocks.com |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Green chemistry principles, which advocate for the reduction of waste, use of less hazardous substances, and improved energy efficiency, are increasingly being applied to the synthesis of important chemical intermediates like this compound. This section explores advanced synthetic strategies that align with these principles, including solvent-free reactions, phase-transfer catalysis, and biocatalytic transformations.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Research has demonstrated the feasibility of performing selective chlorination reactions on phenylacetic acid and its analogs under such conditions.

A notable method involves the direct α-selective chlorination of para-substituted phenylacetic acids. rsc.org In this approach, the substrate is treated with trichloroisocyanuric acid (TCCA) as the chlorinating agent and a catalytic amount of phosphorus trichloride (PCl₃) without any solvent. rsc.orgresearchgate.net This reaction proceeds rapidly and provides high yields of the desired α-chlorinated products. The methodology is effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups at the para-position, including halogens. rsc.org The absence of solvent simplifies the work-up procedure and minimizes waste generation. The proposed mechanism suggests that PCl₃ reacts with the carboxylic acid to form an acyl chloride intermediate, which then enolizes and is subsequently chlorinated by TCCA. rsc.org

While this specific method focuses on α-chlorination rather than the synthesis of this compound itself (where the chlorine is on the aromatic ring), its success with halogenated phenylacetic acid substrates underscores the potential of solvent-free conditions for derivatizing this class of compounds. rsc.orgresearchgate.net

| Substrate (para-substituted Phenylacetic Acid) | Chlorinating System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetic acid | TCCA, cat. PCl₃ | Solvent-free | α-Chlorophenylacetic acid | High | rsc.org |

| p-Nitrophenylacetic acid | TCCA, cat. PCl₃ | Solvent-free | α-Chloro-p-nitrophenylacetic acid | High | rsc.org |

| p-Halogenated phenylacetic acids | TCCA, cat. PCl₃ | Solvent-free | α-Chloro-p-halogenated phenylacetic acids | High | rsc.org |

| p-Alkylphenylacetic acids | TCCA, cat. PCl₃ | Solvent-free | α-Chloro-p-alkylphenylacetic acids | High | rsc.org |

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This technique often leads to milder reaction conditions, faster reaction rates, and reduced need for hazardous organic solvents. Several PTC methods have been developed for the synthesis of this compound and its isomers.

One common approach is the hydrolysis of the corresponding chlorobenzyl cyanide. The synthesis of p-Chlorophenylacetic acid has been achieved by the alkaline hydrolysis of p-chlorobenzyl cyanide using benzyltriethylammonium chloride as the phase-transfer catalyst. researchgate.net This method allows the reaction to proceed efficiently in a two-phase system. Similarly, PTC using quaternary ammonium (B1175870) salts is a recognized method for preparing various chlorophenylacetic acids. google.com

Another innovative PTC route starts from 3-chloroaniline. This method involves a diazotization addition reaction with vinylidene chloride in the presence of a copper-based catalyst and a phase-transfer catalyst, such as methyl trioctyl ammonium chloride. google.com The resulting intermediate is then hydrolyzed with acid to yield this compound. This process is advantageous due to its use of readily available starting materials and mild reaction conditions, making it suitable for large-scale production. google.com

Furthermore, the Willgerodt-Kindler reaction, which converts acetophenones to phenylacetic acids via thiomorpholide intermediates, can be significantly accelerated using PTC. mdma.ch The hydrolysis of the thiomorpholide is performed under basic conditions at 100°C with triethylbenzylammonium chloride (TEBA) as the catalyst, drastically reducing reaction times and affording high yields of the desired phenylacetic acids, including chloro-substituted derivatives. mdma.ch

| Synthetic Route | Starting Material | Phase-Transfer Catalyst | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| Cyanide Hydrolysis | p-Chlorobenzyl cyanide | Benzyltriethylammonium chloride | Alkaline aqueous solution | p-Chlorophenylacetic acid | researchgate.net |

| Diazotization/Hydrolysis | 3-Chloroaniline | Methyl trioctyl ammonium chloride | Vinylidene chloride, Diazotizing agent, Copper catalyst, Acid | This compound | google.com |

| Willgerodt-Kindler | Substituted Acetophenones | Triethylbenzylammonium chloride (TEBA) | Sulphur, Morpholine, NaOH | Substituted Phenylacetic acids | mdma.ch |

Biocatalytic Transformations for this compound Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and enantioselectivity) under mild, aqueous conditions. This approach is a cornerstone of green chemistry.

Engineered enzymes have been shown to act on this compound and its precursors. A variant of the cytochrome P450 BM-3 enzyme (9-10A-F87A) can hydroxylate substituted substrates like m-chlorophenylacetic acid. caltech.edu This biocatalytic oxidation demonstrates the potential to create functionalized derivatives of the target compound with high selectivity.

Whole-cell biocatalysis provides a pathway to synthesize chlorophenylacetic acids from different starting materials. For instance, Pseudomonas fluorescens ST can perform a co-metabolic transformation of 4-chlorostyrene (B41422) into 4-chlorophenylacetic acid. nih.govfrontiersin.org This process involves a side-chain oxygenation cascade catalyzed by multiple enzymes within the bacterium, including a styrene (B11656) monooxygenase, a styrene oxide isomerase, and a phenylacetaldehyde (B1677652) dehydrogenase. nih.gov The transformation of 3-chloro-substituted styrenes has also been reported, highlighting the versatility of this microbial system. frontiersin.org

Additionally, biocatalysis is highly effective for producing chiral analogs. Cells of Rhodococcus sp. AJ270, which contain nitrile hydratase and L-enantioselective amidase, can convert α-aryl-substituted glycine (B1666218) nitriles into optically active D-(-)-α-amino acid amides and L-(+)-α-amino acids. lookchem.com This has been successfully applied to produce (R)-AMINO-(3-CHLORO-PHENYL)-ACETIC ACID derivatives, providing an environmentally friendly route to valuable chiral building blocks. lookchem.com

| Biocatalytic System | Transformation | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Engineered Cytochrome P450 BM-3 | Hydroxylation | m-Chlorophenylacetic acid | Hydroxylated m-chlorophenylacetic acid | High selectivity on non-natural substrates. | caltech.edu |

| Pseudomonas fluorescens ST (whole cell) | Side-chain oxygenation | 4-Chlorostyrene | 4-Chlorophenylacetic acid | Co-metabolic process; applicable to other substituted styrenes. | nih.govfrontiersin.org |

| Rhodococcus sp. AJ270 (whole cell) | Enantioselective nitrile hydrolysis | 3-Chlorophenylglycine nitrile | D-(3-Chlorophenyl)glycine amide and L-(3-Chlorophenyl)glycine | High enantioselectivity (ee > 99%). | lookchem.com |

Advanced Spectroscopic and Structural Elucidation of 3 Chlorophenylacetic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For 3-Chlorophenylacetic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum shows three main regions of interest. rsc.org The most downfield signal, often appearing as a broad singlet, is attributed to the acidic proton of the carboxylic acid group. rsc.org The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring and the carbonyl group typically appear as a sharp singlet. rsc.org The four protons on the substituted aromatic ring produce a complex multiplet pattern due to their differing chemical environments and spin-spin coupling interactions. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31 – 7.24 | Multiplet | 3H | Aromatic (H-4, H-5, H-6) |

| 7.19 – 7.13 | Multiplet | 1H | Aromatic (H-2) |

| 3.63 | Singlet | 2H | Methylene (-CH₂-) |

Note: The carboxylic acid proton (-COOH) signal is often broad and its chemical shift is highly dependent on concentration and solvent, but typically appears far downfield (>10 ppm). rsc.orgchemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. rsc.org The six aromatic carbons give rise to several signals in the typical aromatic region (120-140 ppm), with the carbon atom bonded to the chlorine atom (C-3) showing a characteristic chemical shift. rsc.org The methylene carbon (-CH₂-) appears as a single peak in the aliphatic region. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 177.4 | Carbonyl (C=O) |

| 135.0 | Aromatic (C-1) |

| 134.5 | Aromatic (C-3) |

| 129.9 | Aromatic (CH) |

| 129.6 | Aromatic (CH) |

| 127.7 | Aromatic (CH) |

| 127.6 | Aromatic (CH) |

While 1D NMR spectra are informative, 2D NMR techniques provide unambiguous confirmation of structural assignments, especially in more complex derivatives or metal complexes. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methylene proton signal (δ ~3.63 ppm) to the methylene carbon signal (δ ~40.6 ppm) and each aromatic proton signal to its corresponding aromatic carbon signal. usm.my

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular framework by showing correlations between protons and carbons separated by two or three bonds. For this compound, key HMBC correlations would include those from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and to the aromatic carbons C-1, C-2, and C-6. These correlations firmly establish the connectivity between the acetic acid side chain and the 3-chlorophenyl ring. researchgate.netusm.my

In the study of metal complexes, such as those with Cu(II) or Zn(II), NMR spectroscopy can confirm the coordination of the carboxylate ligand to the metal center, often indicated by shifts in the signals of the nearby methylene and aromatic protons and carbons. nih.gov

Carbon-13 (¹³C) NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The precise mass of this compound is a key piece of identifying data. nih.gov This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClO₂ | nih.gov |

| Calculated Monoisotopic Mass | 170.0134572 Da | nih.gov |

Under electron ionization (EI), this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum that serves as a structural fingerprint. The molecular ion peak ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 170. nih.gov Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic peak at m/z 172 ([M+2]⁺˙) is also present with an intensity of approximately one-third that of the molecular ion peak. nih.gov

The most prominent fragmentation pathway involves the cleavage of the bond between the methylene carbon and the carbonyl carbon (α-cleavage), resulting in the loss of a neutral COOH radical (45 Da). This leads to the formation of the 3-chlorobenzyl cation, which is observed as the base peak in the spectrum. nih.gov

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 172 | 20.30 | [C₈H₇³⁷ClO₂]⁺˙ (Molecular ion with ³⁷Cl) |

| 170 | 61.50 | [C₈H₇³⁵ClO₂]⁺˙ (Molecular ion) |

| 127 | 33.50 | [C₇H₆³⁷Cl]⁺ (3-chlorobenzyl cation with ³⁷Cl) |

| 125 | 99.99 | [C₇H₆³⁵Cl]⁺ (3-chlorobenzyl cation, base peak) |

This fragmentation pattern, particularly the formation of the m/z 125/127 fragment, is highly characteristic and provides definitive confirmation of the this compound structure.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

| 3-chlorobenzyl cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography of this compound Salts and Co-crystals

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a material. For this compound (3-CPA), the formation of salts and co-crystals introduces a rich diversity in its solid-state behavior. X-ray crystallography stands as the definitive technique for elucidating these structures, providing unparalleled insight into the supramolecular architecture governed by non-covalent interactions.

Crystal Structure Determination and Refinement

The determination of the crystal structure of this compound salts and co-crystals is a meticulous process that begins with the growth of high-quality single crystals suitable for diffraction experiments. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are intricately related to the arrangement of electrons, and thus atoms, within the crystal.

Modern crystallographic studies typically employ automated four-circle diffractometers equipped with sensitive detectors. The collected data are processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map allows for the initial placement of atoms, which is then refined using least-squares methods to best fit the experimental data.

An example of a structurally characterized complex is the copper(II) salt of this compound. In a study of heteroleptic copper(II) carboxylates, the crystal structure of a paddlewheel dinuclear copper(II) complex with 3-chlorophenylacetate and 4-cyanopyridine (B195900) was determined. semanticscholar.org The refinement of this structure resulted in a final R-factor of 0.0334, indicating a high degree of accuracy in the determined atomic positions and molecular geometry. researchgate.net

Similarly, co-crystals of chlorophenylacetic acid isomers with melamine (B1676169) have been structurally elucidated. researchgate.net In the case of the this compound-melamine co-crystal, the structure was solved and refined to provide detailed insights into the intermolecular interactions driving the co-crystal formation. researchgate.net

The table below summarizes key crystallographic data for a representative copper(II) complex of this compound, illustrating the typical parameters reported in a crystal structure determination.

| Parameter | Value for [Cu₂(μ-O₂CCH₂C₆H₄Cl)₄(4-CNpy)₂] |

|---|---|

| Chemical Formula | C₄₄H₃₂Cl₄Cu₂N₄O₈ |

| Formula Weight | 1013.61 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6420(4) |

| b (Å) | 11.0293(5) |

| c (Å) | 11.4257(6) |

| α (°) | 69.808(4) |

| β (°) | 81.428(4) |

| γ (°) | 72.825(4) |

| Volume (ų) | 1075.45(9) |

| Z | 1 |

| R-factor (%) | 3.34 |

Data sourced from a study on heteroleptic Cu(II) carboxylates. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of this compound salts and co-crystals is primarily dictated by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. The carboxylic acid group of 3-CPA is a potent hydrogen bond donor and acceptor, readily forming robust synthons with suitable co-formers.

In salts formed with amines, the transfer of a proton from the carboxylic acid to the amine results in the formation of carboxylate and ammonium (B1175870) ions. The resulting N-H···O hydrogen bonds are strong and directional, often dominating the crystal packing. For instance, in salts of the related 3-chloro-4-hydroxyphenylacetic acid with various amines, N-H···O hydrogen bonds are a recurring and critical feature of the crystal structures. researchgate.net These interactions can lead to the formation of specific motifs, such as the R²₂(8) ring, which is a common feature in aminopyridinium carboxylate heterosynthons. researchgate.net

The following table provides examples of hydrogen bond distances observed in salts of the closely related 3-chloro-4-hydroxyphenylacetic acid, which are indicative of the types of interactions also present in 3-CPA salts.

| Interaction Type | Average d(H···A) (Å) | Average d(D···A) (Å) |

|---|---|---|

| N-H···O | 1.89 | 2.78 |

| O-H···O | 1.79 | 2.62 |

| C-H···O | 2.55 | 3.44 |

| C-H···Cl | 3.01 | 3.72 |

Data adapted from studies on 3-chloro-4-hydroxyphenylacetic acid salts.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not extensively reported, the phenomenon is well-documented in related phenylacetic acid derivatives. google.com

The potential for polymorphism in 3-CPA and its salts or co-crystals arises from the flexibility of the molecule and the variety of possible intermolecular interactions. The rotation around the C-C single bond connecting the phenyl ring and the carboxylic acid group allows for conformational flexibility. This, combined with the multiple hydrogen bonding sites, can lead to different packing arrangements of the molecules in the crystal lattice, resulting in distinct polymorphic forms.

For example, in a study of 2-bromo-2-(4-chlorophenyl)acetic acid, it was noted that the choice of crystallization solvent could lead to different polymorphs with distinct melting points. This highlights the sensitivity of the crystallization process and the potential for accessing different solid-state forms. The formation of different solid acid-base salts with a chiral amine has also been identified as a source of variability in the crystallization of α-(phenoxy)phenylacetic acid derivatives. google.com

The solid-state structural variability can also be influenced by the presence of solvent molecules in the crystal lattice, leading to the formation of solvates or hydrates. In the co-crystallization of melamine with 2-chlorophenylacetic acid, a hydrated ionic supramolecular complex was formed, demonstrating the role of the solvent in the final crystal structure. researchgate.netresearchgate.net

Further research into the crystallization conditions of this compound and its derivatives is warranted to fully explore its polymorphic landscape and the resulting structural variability.

Computational Chemistry and Molecular Modeling of 3 Chlorophenylacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of 3-Chlorophenylacetic acid.

The electronic structure of a molecule governs its reactivity. Computational methods are used to calculate a variety of electronic and reactivity descriptors. While detailed studies specifically for this compound are not extensively published, research on its isomer, 2-chlorophenylacetic acid, provides a strong framework for understanding the types of analyses performed. researchgate.net

Global Reactivity Descriptors:

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity. researchgate.net

Electronegativity (χ): This measures the power of a molecule to attract electrons.

Hardness (η): This quantifies the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.

For the related 2-chlorophenylacetic acid, the HOMO-LUMO gap was calculated to be 6.095 eV. The meta-position of the chlorine atom in this compound influences the electronic distribution in the phenyl ring through inductive and resonance effects, which in turn affects these descriptor values. The electron-withdrawing nature of chlorine is expected to influence the molecule's acidity and reactivity.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. For this compound, conformational flexibility primarily arises from the rotation around the single bonds of the acetic acid side chain. The key dihedral angles determining the conformation are associated with the Cα-Cβ bond (connecting the phenyl ring to the methylene (B1212753) group) and the C-C bond of the acid moiety.

Advanced computational modeling, including Potential Energy Surface (PES) scans, can map these conformational changes. acs.orgresearchgate.net A PES scan involves systematically rotating a specific bond and calculating the energy at each step, allowing for the identification of low-energy, stable conformers and the energy barriers between them. researchgate.netsemanticscholar.org While a specific PES scan for this compound is not detailed in the surveyed literature, studies on its ethyl ester derivative confirm that the molecule has multiple rotatable bonds and adopts preferential conformations to minimize intramolecular strain. The molecule's shape, influenced by the flexible ethyl ester group, allows it to adapt to various chemical environments.

Electronic Structure and Reactivity Descriptors

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how small molecules like this compound might interact with biological targets such as DNA and proteins.

Molecular docking studies have shown that this compound has the potential to interact strongly with DNA. jspae.com In one study, it exhibited the most potent inhibitory activity among several phenylacetic acid derivatives, with a docking score of -7.809. jspae.com This strong binding affinity is attributed to multiple polar and pi-H interactions with DNA base pairs. jspae.com

The primary mode of interaction for phenylacetic acid derivatives with DNA is believed to be intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This can disrupt normal DNA processes like replication and transcription. The interactions for this compound were found to involve key DNA residues, as detailed in the table below. jspae.com

| Macromolecule | Docking Score | Interacting Residues | Interaction Types |

|---|---|---|---|

| DNA (B-DNA) | -7.809 | DT 8, DG 16, DA 18, DG 10 | 2 Hydrogen Acceptors, 2 Hydrogen Donors, 4 Pi-H Interactions |

Docking studies have also explored the interaction of phenylacetic acid derivatives with enzymes like Pim kinase and urease, indicating their potential as inhibitors. jspae.com

Pim kinase: This family of serine/threonine kinases is a target in cancer therapy. nih.gov Docking studies showed that phenylacetic acid derivatives interact with Pim kinase primarily through polar interactions with active site residues. jspae.com For example, 2-propylacetic acid was found to have a docking score of -6.577, forming hydrogen-bond and pi-hydrogen interactions. jspae.com

Urease: This enzyme is implicated in infections caused by bacteria like Helicobacter pylori. Phenylacetic acid derivatives have demonstrated favorable interaction modes with urease. jspae.com For instance, 3-Nitro-PAA showed a docking score of -4.8088 with key interactions at the active site. jspae.com While this compound was listed among derivatives with favorable interactions, a specific docking score was not provided in the reference. jspae.com

The prediction of binding affinity is a primary goal of molecular docking. The docking score is a calculated value that estimates the binding energy of the ligand-receptor complex; a more negative score typically indicates a stronger and more favorable binding affinity. jspae.com

The analysis of the docked pose reveals the specific modes of interaction. For this compound and its derivatives, these interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors. jspae.com

Pi-H Interactions: Occur between the electron-rich phenyl ring and hydrogen atoms on the receptor. jspae.com

Hydrophobic Interactions: Driven by the nonpolar parts of the molecules.

Polar Interactions: Involving charged or polar groups, such as the chlorine atom and the carboxylic acid group. jspae.com

The strong binding affinity of this compound with DNA, as predicted by its docking score, is a result of a combination of these interactions, indicating its potential as a DNA-interacting agent. jspae.com

Binding to Proteins and Enzymes (e.g., Pim kinase, Urease)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to predict the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can elucidate its conformational flexibility, interactions with biological targets, and behavior in different solvents. Such simulations follow the classical laws of motion, calculating the forces between atoms and their subsequent movements over time, providing a dynamic picture of the molecule's behavior at an atomic level. mdpi.com

Ligand-Protein/DNA Complex Stability and Dynamics

The stability of a complex between a small molecule (ligand) like this compound and a biological macromolecule such as a protein or DNA is critical for its biological activity. While direct MD simulation data for this compound complexes is limited, molecular docking studies—a computational technique that predicts the preferred orientation of one molecule when bound to another—provide foundational data on binding affinity and interaction types.

One study investigated the interaction of several phenylacetic acid (PAA) derivatives, including this compound, with DNA. jspae.com The results showed that these compounds tend to bind to DNA by inserting themselves between the base pairs, a process known as intercalation. jspae.com this compound, in particular, demonstrated the most potent inhibitory activity among the tested compounds, with a strong binding affinity indicated by a docking score of -7.809. jspae.com The stability of this complex is attributed to multiple polar interactions, including hydrogen bonds and pi-H interactions with DNA residues. jspae.com The presence of the chlorine atom at the meta-position was noted to enhance binding affinity through an inductive (electron-withdrawing) effect. jspae.com

In the context of protein interactions, studies on similar compounds, such as substituted phenylacetic acids binding to enzymes like aldose reductase, reveal that binding is often driven by a combination of electrostatic and entropic factors. nih.gov The carboxylate group of the acid typically forms strong electrostatic interactions with positively charged residues in the protein's active site, while the substituted phenyl ring influences conformational freedom and, consequently, the entropy of binding. nih.gov For nitrilase enzymes, the position of the chlorine atom on the phenyl ring has been shown to be crucial, inducing changes in the substrate's binding conformation and affecting the enzyme's selectivity through specific halogen bond interactions. nih.gov

Although these are not full MD simulations, the docking scores provide a static snapshot of binding affinity, which is a prerequisite for a stable complex that could be further analyzed with MD.

Table 1: Molecular Docking Scores of Phenylacetic Acid Derivatives with DNA

| Compound | Docking Score (kcal/mol) |

| This compound | -7.809 |

| 3-Fluorophenylacetic acid | -7.519 |

| 3-Nitrophenylacetic acid | -7.428 |

| 3-Hydroxyphenylacetic acid | -7.388 |

| 3-Methoxyphenylacetic acid | -7.029 |

| 3-Propylphenylacetic acid | -6.899 |

| 3-Methylphenylacetic acid | -6.372 |

| Data sourced from a computational docking study on phenylacetic acid derivatives. jspae.com |

Solvent Effects on Molecular Behavior

The solvent environment plays a critical role in the behavior of a molecule, influencing its conformation, stability, and reactivity. For this compound, the solvent would affect the ionization state of the carboxylic acid group and mediate its interactions with other molecules.

Computational studies on related herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid) have explored intermolecular interactions with water molecules. olemiss.edu These calculations revealed that the presence of water leads to shifts in the vibrational frequencies of key functional groups, such as the carbonyl and hydroxyl groups, indicating direct interaction and stabilization by the solvent. olemiss.edu Similarly, MD simulations would be expected to show that the polar carboxylic acid group of this compound forms strong hydrogen bonds with water molecules, while the less polar chlorophenyl ring would have weaker, primarily van der Waals, interactions.

Quantitative structure-retention relationship (QSRR) studies, which use computational chemistry to predict chromatographic behavior, also shed light on solvent effects. In these models, the interaction energy between a solute and a model solvent phase is calculated. Studies on a range of aromatic acids, including 4-chlorophenylacetic acid, have shown a strong correlation between these calculated interaction energies and experimentally observed retention times in liquid chromatography. researchgate.net This approach successfully models the partitioning of the molecule between a polar mobile phase (like a water-acetonitrile mixture) and a nonpolar stationary phase, fundamentally a study of solvent effects. researchgate.net The interaction energy is a sum of electrostatic, hydrogen bonding, and van der Waals forces, quantifying the "preference" of the molecule for a given solvent environment. researchgate.net

Pharmacological and Biological Activities of 3 Chlorophenylacetic Acid and Its Derivatives

Anti-inflammatory and Analgesic Properties of Alclofenac (B1666827) and Related Compounds.drugbank.comnih.govresearchgate.netdrugbank.com

Alclofenac, a derivative of 3-chlorophenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic effects. caymanchem.comnih.gov Its mechanism of action, like other NSAIDs, involves the inhibition of prostaglandin (B15479496) synthesis. drugbank.comdrugcentral.org Prostaglandins (B1171923) are key mediators of inflammation, pain, and fever. drugbank.comresearchgate.net Alclofenac blocks the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into precursors of prostaglandins. drugcentral.org

Another prominent derivative, aceclofenac (B1665411), also a phenylacetic acid derivative, demonstrates marked anti-inflammatory and analgesic properties. dovepress.comresearchgate.net It is widely used for the relief of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. drugbank.comwikipedia.org The anti-inflammatory effects of aceclofenac are attributed to its metabolites, which inhibit various mediators of pain and inflammation, including prostaglandin E2 (PGE2). bioone.org

In Vitro Studies on Inflammatory Mediators

In vitro studies have provided significant insights into the mechanisms underlying the anti-inflammatory actions of alclofenac and its derivatives. Alclofenac has been shown to inhibit the synthesis of prostaglandins by blocking the COX enzyme. drugcentral.org

Aceclofenac and its metabolites have been studied for their effects on various inflammatory mediators produced by chondrocytes. nih.gov Research has demonstrated that aceclofenac, its primary metabolite 4'-hydroxyaceclofenac, and another metabolite, diclofenac (B195802), significantly decrease the production of interleukin-6 (IL-6) and completely block the synthesis of prostaglandin E2 (PGE2) in human chondrocytes stimulated by interleukin-1beta (IL-1β) or lipopolysaccharides (LPS). nih.govresearchgate.net

The inhibitory action on cyclooxygenase enzymes is a key aspect of their anti-inflammatory activity. Aceclofenac is considered a preferential inhibitor of COX-2 over COX-1. indexcopernicus.comresearchgate.net This selectivity is significant because COX-1 is involved in the protection of the gastric mucosa, and its inhibition can lead to gastrointestinal side effects. drugbank.comresearchgate.net The preferential inhibition of COX-2, which is induced during inflammation, allows for anti-inflammatory effects with potentially better gastric tolerance. indexcopernicus.comnih.govresearchgate.net

| Compound | Mediator Inhibited | Cell Type/System | Key Findings |

| Alclofenac | Prostaglandins | General | Blocks synthesis via COX inhibition. drugcentral.org |

| Aceclofenac | Prostaglandin E2 (PGE2), Interleukin-6 (IL-6) | Human Chondrocytes | Significantly decreased IL-6 and fully blocked PGE2 synthesis. nih.govresearchgate.net |

| Aceclofenac | Interleukin-1β (IL-1β), Tumor Necrosis Factor (TNF) | General | Inhibits the production of these inflammatory cytokines. researchgate.net |

| Aceclofenac | Cyclooxygenase-2 (COX-2) | General | Preferential inhibitor of COX-2 over COX-1. indexcopernicus.comresearchgate.net |

In Vivo Models of Analgesia and Inflammation

The analgesic and anti-inflammatory properties of this compound derivatives have been confirmed in various in vivo models. Alclofenac has demonstrated analgesic effects in studies on pathologic pain. caymanchem.com In a rat model of irritant-induced inflammation, alclofenac was shown to decrease the infiltration of neutrophils and macrophages at the site of inflammation. caymanchem.com

Aceclofenac has also been extensively studied in animal models. It has shown potent anti-inflammatory, antiarthritic, analgesic, and antipyretic activities. researchgate.net In a study using the acetic acid-induced writhing model in mice, aceclofenac demonstrated strong analgesic activity. innovareacademics.inresearchgate.net Another study using the radiant tail-flick and paw-licking models in animals showed that a nanosuspension ointment of aceclofenac had a better analgesic effect than a marketed formulation. benthamdirect.com

Furthermore, studies on α-D-ribofuranose derivatives, which can be synthesized from compounds like aceclofenac, have shown significant analgesic and anti-inflammatory activities in mice. nih.gov For instance, some of these derivatives exhibited potent writhing inhibition in the acetic acid-induced model and significant inhibition of paw edema. nih.gov

Peptide derivatives of alclofenac have also been synthesized and tested for their pharmacological activity. surrey.ac.uk Alclofenac-glycine and its hydrogenated form showed anti-inflammatory activity in vivo comparable to that of alclofenac itself. surrey.ac.uk

| Compound/Derivative | Animal Model | Effect |

| Alclofenac | Rat model of irritant-induced inflammation | Decreased neutrophil and macrophage infiltration. caymanchem.com |

| Aceclofenac | Acetic acid-induced writhing model in mice | Strong analgesic activity. innovareacademics.inresearchgate.net |

| Aceclofenac Nanosuspension | Radiant tail-flick and paw-licking models in animals | Better analgesic effect than marketed formulation. benthamdirect.com |

| α-D-ribofuranose derivatives | Acetic acid-induced writhing model and paw edema model in mice | Significant analgesic and anti-inflammatory activity. nih.gov |

| Alclofenac-glycine | In vivo models | Anti-inflammatory activity comparable to alclofenac. surrey.ac.uk |

Structure-Activity Relationship (SAR) Studies of Substituted Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. For derivatives of this compound, SAR studies have provided valuable insights.

For diclofenac, a close analog of alclofenac, SAR studies have shown that the lipophilicity and the angle of twist between the two phenyl rings are critical parameters for anti-inflammatory activity. nih.gov Optimal activity was associated with halogen or alkyl substituents in both ortho positions of the anilino ring. nih.gov

In the case of transthyretin amyloid fibril formation inhibitors, which include diclofenac analogs, a carboxylic acid group was found to be essential for activity. core.ac.uk However, the positions of the carboxylic acid and other substituents could be varied while retaining high activity, indicating significant flexibility in how the target protein can accommodate these ligands. core.ac.uk

The synthesis of various derivatives has allowed for the exploration of these relationships. For instance, the preparation of a series of 2-anilinophenylacetic acids, close analogs of diclofenac, and testing their ability to inhibit cyclooxygenase and adjuvant-induced arthritis in rats helped establish a correlation between these two activities, suggesting that COX inhibition is the primary mechanism for their anti-inflammatory effect. nih.gov

The development of peptide derivatives of alclofenac also contributes to SAR understanding, showing that attaching amino acid or peptide moieties can maintain or in some cases modulate the anti-inflammatory activity. surrey.ac.uk

Potential as Therapeutic Agents for Neurological Disorders

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound are being investigated for their potential in treating neurological disorders. This research is primarily focused on their ability to inhibit key enzymes involved in the pathophysiology of these conditions.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Several derivatives of chlorophenoxy compounds have been evaluated for their ability to inhibit AChE and BChE. nih.gov For example, chlorophenoxyalkylamine derivatives have shown cholinesterase inhibitory activity in the low micromolar range. nih.gov One of the most potent compounds in a particular study was 1-(7-(4-chlorophenoxy)heptyl)homopiperidine, which inhibited both AChE and BChE. nih.gov

Computational docking studies have also been employed to investigate the interaction of phenylacetic acid derivatives with biological targets, including enzymes. jspae.com These studies help in understanding the binding modes and predicting the inhibitory potential of new compounds. Research has shown that heteroleptic Cu(II) carboxylates prepared from 2-chlorophenylacetic acid and this compound exhibit inhibitory activity against both AChE and BChE. nih.gov

| Compound/Derivative | Enzyme Inhibited | IC50 Value |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | Acetylcholinesterase (AChE) | 1.93 µM nih.gov |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | Butyrylcholinesterase (BChE) | 1.64 µM nih.gov |

| Cu(II) heteroleptic carboxylate (complex 2) | Acetylcholinesterase (AChE) | 2 µg/mL nih.gov |

| Cu(II) heteroleptic carboxylate (complex 4) | Butyrylcholinesterase (BChE) | 3 µg/mL nih.gov |

Implications for Alzheimer's Disease Treatment

The inhibition of cholinesterase enzymes has direct implications for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by cognitive decline and memory loss. By inhibiting the breakdown of acetylcholine, cholinesterase inhibitors can help to improve cholinergic neurotransmission and alleviate some of the cognitive symptoms of the disease.

The development of multi-target-directed ligands (MTDLs) is an emerging strategy in the search for new Alzheimer's treatments. nih.gov This approach aims to design single molecules that can interact with multiple targets involved in the disease cascade. The combination of histamine (B1213489) H3 receptor antagonism/inverse agonism with cholinesterase inhibition in a single molecule is one such strategy being explored. nih.gov

Derivatives of this compound are being utilized as building blocks in the synthesis of novel compounds with potential anti-Alzheimer's activity. netascientific.com For instance, 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. netascientific.com

Furthermore, indole-based compounds synthesized using p-chlorophenylacetic acid have been evaluated as anti-Alzheimer's and anti-neuroinflammatory agents. nih.govtandfonline.com Some of these compounds have shown dual inhibitory activity against both AChE and BuChE, as well as the ability to inhibit the aggregation of amyloid-β, another key pathological hallmark of Alzheimer's disease. nih.gov

Interactions with DNA and Genetic Material

Recent computational and experimental studies have shed light on the interactions between phenylacetic acid (PAA) derivatives, including this compound, and genetic material. These interactions are primarily non-covalent and can significantly impact DNA structure and function.

Molecular docking studies reveal that this compound and its related compounds primarily bind to DNA through intercalation. jspae.com This process involves the insertion of the compound's planar phenyl ring between the stacked base pairs of the DNA double helix. jspae.com The hydrophobicity of the phenyl ring facilitates favorable interactions with the hydrophobic core of the DNA, enabling its insertion. jspae.com

Once inserted, the compound disrupts the normal stacking of the DNA bases, pushing them apart. jspae.com In the case of this compound, this binding is further stabilized by multiple polar interactions. jspae.com Computational models have shown that this compound can form eight polar interactions with DNA active site residues (such as DT 8, DG 16, DA 18, DG 10), including hydrogen bonds and pi-H interactions, indicating a strong binding affinity. jspae.com The electron-withdrawing nature of the chlorine atom at the meta position is thought to enhance this binding through an inductive effect. jspae.com Among several tested phenylacetic acid derivatives, this compound demonstrated the most potent inhibitory activity in docking studies against DNA. jspae.com

Furthermore, studies on heteroleptic Cu(II) carboxylate complexes derived from 3-chlorophenyl acetic acid also suggest an intercalative mode of interaction with DNA. nih.gov Spectroscopic and viscometric analyses of these complexes in the presence of DNA showed hypochromic effects and an increase in viscosity, which are characteristic hallmarks of intercalation, where the compound unwinds and lengthens the DNA helix to accommodate its insertion between the base pairs. nih.gov

Table 1: Molecular Docking Scores of Phenylacetic Acid (PAA) Derivatives with DNA This table summarizes the binding affinity of various PAA derivatives to DNA, as determined by computational docking studies. A more negative score indicates a stronger binding affinity.

| Compound | Docking Score (kcal/mol) |

| This compound | -7.809 |

| 3-Fluorophenylacetic acid | -7.519 |

| 3-Nitrophenylacetic acid | -7.428 |

| 3-Hydroxyphenylacetic acid | -7.388 |

| 3-Methoxyphenylacetic acid | -7.029 |

| 3-Propylphenylacetic acid | -6.899 |

| 3-Methylphenylacetic acid | -6.372 |

| Data sourced from Science Research Publishers. jspae.com |

The physical disruption of the DNA helix caused by the intercalation of compounds like this compound can interfere with crucial biological processes. jspae.com By altering the DNA's structure and pushing base pairs apart, these molecules can obstruct the machinery involved in DNA replication, transcription, and repair. jspae.com The presence of an intercalated molecule can act as a physical barrier, potentially leading to stalled replication forks or preventing RNA polymerase from transcribing a gene. jspae.comnih.gov

This interference can induce DNA damage or impair the cell's ability to mend such damage, potentially leading to mutations. jspae.com Some cytotoxic agents that interact with DNA are known to poison nuclear enzymes like topoisomerases, which are essential for managing DNA topology during replication and transcription, leading to lethal DNA strand breaks. google.com The intercalation by phenylacetic acid derivatives represents a mechanism that could similarly disrupt these fundamental cellular functions. jspae.com

A direct consequence of DNA intercalation is the potential to alter gene expression. jspae.com By occupying space between base pairs, intercalating agents like this compound can physically block the binding sites for DNA-associated proteins, such as transcription factors and enzymes. jspae.com This obstruction can prevent the initiation of transcription, thereby down-regulating the expression of specific genes. jspae.com

Beyond direct physical hindrance, derivatives of this compound serve as building blocks in the synthesis of molecules that modulate gene expression through specific signaling pathways. For instance, this compound is a starting material in the multi-step synthesis of AMG 232, a small molecule inhibitor of the MDM2-p53 interaction. acs.org By inhibiting MDM2, AMG 232 stabilizes the p53 tumor suppressor protein, which in turn can activate the transcription of its target genes. acs.org A key pharmacodynamic marker of this activity is the robust induction of p21 mRNA, a transcriptional target of p53 that plays a critical role in cell-cycle arrest. acs.org This demonstrates an indirect but significant way in which a derivative of this compound contributes to the modulation of gene expression. acs.org

Effects on DNA Replication, Transcription, and Repair Processes

Auxin-like Activity in Plants (referencing 3,4-dichlorophenylacetic acid analogs)

While research into the plant-specific activities of this compound is limited, extensive studies on its close analog, 3,4-dichlorophenylacetic acid (Dcaa), have identified it as a potent synthetic auxin. exlibrisgroup.comresearchbunny.comnih.gov Dcaa mimics the effects of natural auxins, which are critical plant hormones, by acting through the established auxin signaling pathway to influence plant growth and development. exlibrisgroup.comnih.gov

Table 2: Observed Physiological Effects of 3,4-dichlorophenylacetic acid (Dcaa) in Plants

| Observed Effect | Plant/System Studied | Reference |

| Promotion of adventitious root generation | Crops | exlibrisgroup.com, nih.gov |

| Promotion of root growth | Crops | exlibrisgroup.com, researchbunny.com, nih.gov |

| Promotion of oat coleoptile elongation | Oats | exlibrisgroup.com, nih.gov |

| Inhibition of PIN protein endocytosis | General plant cells | exlibrisgroup.com, nih.gov |

The growth-promoting effects of Dcaa are rooted in its activity at the molecular level. exlibrisgroup.com Dcaa induces the expression of auxin-responsive genes by interacting with the plant's auxin perception and signaling machinery. exlibrisgroup.comnih.govdntb.gov.ua Molecular docking studies have confirmed that Dcaa can bind to auxin receptors, showing the highest binding activity with the TIR1 receptor, a key component of the SCFTIR1 E3 ubiquitin ligase complex. exlibrisgroup.comresearchbunny.comnih.gov

This binding initiates a signaling cascade that leads to the expression of target genes. exlibrisgroup.com Experiments using the DR5:GUS auxin-responsive reporter system demonstrated that applying Dcaa to the root tip induces GUS gene expression in the root hair zone. exlibrisgroup.comnih.gov This response is dependent on the PIN2 auxin efflux carrier, indicating that Dcaa is integrated into the native auxin transport and signaling pathways. exlibrisgroup.comnih.gov Like other auxins, Dcaa also inhibits the endocytosis of PIN proteins, further confirming its role as a functional auxin analog. exlibrisgroup.comnih.gov

Interaction with Auxin Receptors and Transport Proteins (e.g., TIR1, PIN proteins)

While direct studies on this compound's interaction with auxin receptors are not extensively documented in the provided search results, research on the closely related 3,4-dichlorophenylacetic acid (Dcaa) offers significant insights. Dcaa has been identified as an auxin analog that operates through the plant's auxin signaling pathway. nih.gov

Molecular docking studies have shown that Dcaa can bind to auxin receptors, with the highest binding activity observed for the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor. nih.gov The binding energies between Dcaa and various auxin receptors are detailed in the table below.

Table 1: Binding Energies of 3,4-dichlorophenylacetic acid (Dcaa) with Auxin Receptors

| Auxin Receptor | Binding Energy (kcal/mol) |

|---|---|

| TIR1 | -6.037 |

| AFB1 | -5.503 |

| AFB2 | -5.412 |

| AFB3 | -5.149 |

| AFB4 | -5.620 |

| AFB5 | -5.610 |

This preferential binding to TIR1 is a key step in auxin signaling. nih.gov Auxin binding to TIR1 facilitates the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to their degradation and the subsequent expression of auxin-responsive genes. nih.govd-nb.infonih.gov

Furthermore, Dcaa's auxin-like activity is demonstrated by its effect on PIN-FORMED (PIN) proteins, which are crucial for polar auxin transport. nih.gov Application of Dcaa to the root tip of an auxin-responsive reporter plant (DR5:GUS) induces gene expression in the root hair zone, a process that requires the PIN2 auxin efflux carrier. nih.gov Like natural auxins, Dcaa also inhibits the endocytosis of PIN proteins, which helps maintain their polar localization at the plasma membrane and directs auxin flow. nih.govd-nb.info

The action of other chlorinated phenylacetic acids, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), further supports the role of these compounds in auxin signaling. 4-Cl-IAA, found in the seeds of some legumes, exhibits higher auxin activity than the primary endogenous auxin, indole-3-acetic acid (IAA), and is a substrate for both auxin influx and efflux carriers. nih.gov

Antimicrobial and Anticancer Activities of Related Thiazole-Based Compounds

Thiazole (B1198619) derivatives are a class of compounds recognized for a wide range of biological activities, including antimicrobial and anticancer properties. capes.gov.brnih.gov Research into new thiazole derivatives aims to develop drugs with high specificity for tumor cells and low toxicity to healthy tissues. capes.gov.brnih.gov

For instance, a study on newly synthesized thiosemicarbazones and thiazoles revealed that eight of the twenty-two new compounds showed promising cytotoxic activity against at least three different tumor cell lines. capes.gov.brnih.gov The most promising compound from this study was further investigated to understand its influence on the cell cycle, DNA fragmentation, and mitochondrial depolarization in cancer cells. capes.gov.brnih.gov

The general structure of these biologically active thiazole derivatives often incorporates a chlorophenyl group, suggesting that this moiety may contribute to their pharmacological effects. cymitquimica.comevitachem.com For example, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide is a thiazole derivative with potential antimicrobial and anticancer properties, where the 4-chlorophenyl group is a key structural feature. evitachem.com Similarly, other thiazole derivatives containing a 4-chlorophenylacetic acid component have been noted for their potential antimicrobial and anticancer activities.

While direct studies on thiazole derivatives of this compound were not found in the search results, the established bioactivity of related chlorinated phenylacetic acid-thiazole hybrids underscores a promising area for further research. researchgate.net The anticancer properties of compounds like 4-chlorophenylacetic acid have been noted, and it is plausible that thiazole derivatives of this compound could exhibit similar or enhanced activities. medchemexpress.comglpbio.com

Investigation of this compound in Metabolism Studies

The metabolism of chlorophenylacetic acids has been investigated in various contexts. For example, p-chlorophenylacetic acid has been identified as a metabolite of p-chlorophenylalanine (pClPhe). nih.govkarger.com In studies using rat models, p-chlorophenylacetic acid was isolated from the plasma of rats infused with pClPhe. nih.govkarger.com These studies indicated that p-chlorophenylacetic acid itself can have biological effects, as concentrations greater than 0.15 μmol/ml of plasma were found to retard fetal body and brain growth. nih.govkarger.com

A significant body of research exists on the metabolism of the insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which results in the formation of 2,2-bis(4-chlorophenyl)acetic acid (DDA). DDA is a major, water-soluble metabolite of DDT that is readily excreted in the urine. inchem.orgnih.govresearchgate.netcdc.gov

The metabolic pathway involves the conversion of DDT to DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene) or DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane), with DDD being further oxidized to DDA. nih.govresearchgate.net This detoxification pathway is crucial for the elimination of DDT from the body. inchem.org Urinary DDA concentrations can serve as a biomarker for DDT exposure. inchem.orgresearchgate.net

The excretion of DDA is an active process. Studies in marine fish have shown that the organic acid transport system in the kidneys mediates the accumulation and excretion of DDA. nih.gov This active secretion leads to a much faster excretion rate for DDA compared to DDT. nih.gov In humans, urinary excretion of DDA can account for a significant percentage of the daily intake of DDT. cdc.gov However, the excretion rate can be influenced by the level of exposure. inchem.org

Microbial systems are capable of transforming chlorophenylacetic acids through co-metabolism. This process involves the transformation of a non-growth-supporting substrate (the co-substrate) in the presence of a growth-supporting substrate.

For instance, Pseudomonas fluorescens ST can transform 4-chlorostyrene (B41422) into 4-chlorophenylacetic acid through co-metabolism, with non-substituted styrene (B11656) acting as the necessary inducer for the metabolic process. nih.govresearchgate.net It was observed that both 4-chlorostyrene and the product, 4-chlorophenylacetic acid, can inhibit the transformation process. nih.govresearchgate.net